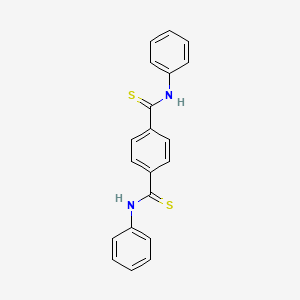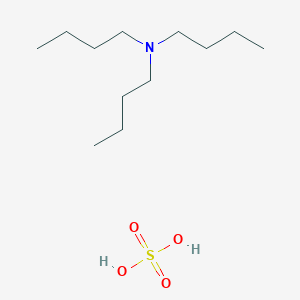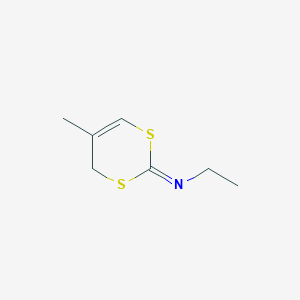
1,4-Benzenedicarbothioamide, N,N'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarbothioamide, N,N’-diphenyl- is an organic compound with the molecular formula C20H16N2S2 It is a derivative of benzenedicarbothioamide, where the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarbothioamide, N,N’-diphenyl- can be synthesized through several methods. One common synthetic route involves the reaction of terephthalonitrile with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenedicarbothioamide, N,N’-diphenyl- often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarbothioamide, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarbothioamide, N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarbothioamide, N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarbothioamide: The parent compound without the phenyl substitutions.
N,N’-Diphenyl-1,4-phenylenediamine: A related compound with similar structural features.
1,4-Dimethylbenzene: Another benzene derivative with different substituents
Uniqueness
1,4-Benzenedicarbothioamide, N,N’-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups enhances its stability and reactivity compared to its parent compound and other similar derivatives.
Propiedades
Número CAS |
59411-79-9 |
|---|---|
Fórmula molecular |
C20H16N2S2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-N,4-N-diphenylbenzene-1,4-dicarbothioamide |
InChI |
InChI=1S/C20H16N2S2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24) |
Clave InChI |
GXQBMSGBZKNBIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)C(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)







